2-Amino-3-Bromo-5-Methylpyridine CAS number 17282-00-7
2-Amino-3-Bromo-5-Methylpyridine CAS number 17282-00-7
An In-Depth Technical Guide to 2-Amino-3-bromo-5-methylpyridine (CAS: 17282-00-7): A Cornerstone Intermediate in Modern Synthesis
Abstract
2-Amino-3-bromo-5-methylpyridine, identified by CAS number 17282-00-7, is a highly functionalized pyridine derivative that has emerged as a cornerstone intermediate in modern organic synthesis. Its unique structural arrangement, featuring adjacent amino and bromo substituents, provides a versatile platform for constructing complex molecular architectures. This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals. It details the compound's physicochemical properties, explores its strategic reactivity, presents a field-proven protocol for its application in Suzuki-Miyaura cross-coupling reactions, and outlines its significant roles in the development of pharmaceuticals, agrochemicals, and advanced materials. The narrative is grounded in established chemical principles to provide not just procedural steps, but the causal logic behind them, ensuring a blend of technical accuracy and practical insight.
Core Chemical Identity and Physicochemical Properties
2-Amino-3-bromo-5-methylpyridine is a solid, typically appearing as a yellow crystalline powder, valued for its stability and reactivity.[1][2] The strategic placement of the amino group at the C2 position, a bromine atom at C3, and a methyl group at C5 makes it a prized building block in synthetic chemistry.[3][4]
Caption: Structure of 2-Amino-3-bromo-5-methylpyridine.
The key physicochemical properties are summarized below, providing essential data for experimental design and safety assessment.
| Property | Value | Reference(s) |
| CAS Number | 17282-00-7 | [5] |
| Molecular Formula | C₆H₇BrN₂ | [1] |
| Molecular Weight | 187.04 g/mol | [5] |
| Synonyms | 2-Amino-3-bromo-5-picoline, 3-Bromo-5-methylpyridin-2-amine | [1][5] |
| Appearance | Yellow crystalline powder | [1] |
| Melting Point | 73-76 °C (lit.) | [2][6] |
| Purity | ≥ 97% (GC) | [1] |
| Boiling Point | 252.3±35.0 °C (Predicted) | [2] |
| Density | ~1.59 g/cm³ | [6][7] |
The Strategic Importance in Synthetic Chemistry
The synthetic utility of 2-Amino-3-bromo-5-methylpyridine stems from the distinct reactivity of its functional groups.[3] The pyridine core is a prevalent scaffold in biologically active molecules, and the substituents on this compound offer multiple handles for diversification:
-
The Bromine Atom (C3): As a halogen, it is an excellent leaving group, making this position the primary site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the straightforward introduction of aryl, alkyl, alkynyl, and other carbon-based or heteroatom-based fragments.
-
The Amino Group (C2): This group can be a directing group, a nucleophile, or a precursor to other functionalities. It can be acylated, alkylated, or transformed into other groups via diazotization and subsequent Sandmeyer-type reactions, enabling replacement with halogens (Cl, F), hydroxyls, and other moieties.
This dual functionality makes the compound an ideal starting material for building complex molecules, allowing for sequential and regioselective modifications.[4]
Key Synthetic Transformations and Protocols
The most powerful application of this intermediate is in the construction of carbon-carbon bonds, which is fundamental to modern drug discovery.
The Suzuki-Miyaura Coupling: A Field-Proven Protocol
The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that forges a C-C bond between an organohalide and an organoboron compound, catalyzed by a palladium complex. This reaction is particularly vital for creating biaryl and heteroaryl structures, which are common motifs in pharmaceuticals.
Causality Behind the Protocol:
-
Catalyst: A palladium(0) species is the active catalyst. Pre-catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are often used, which generate the Pd(0) species in situ. The catalyst undergoes oxidative addition into the C-Br bond of the pyridine, initiating the cycle.[8][9]
-
Base: A base, such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), is crucial. It activates the boronic acid by forming a more nucleophilic boronate complex, which facilitates the key transmetalation step where the organic group is transferred from boron to the palladium center.[8][9]
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is commonly used. The organic solvent solubilizes the pyridine substrate and catalyst, while water helps dissolve the inorganic base and facilitates the formation of the active boronate species.[8]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: This protocol is adapted from methodologies for structurally analogous aminobromopyridines and serves as a robust starting point.[8][10]
-
Reaction Setup: To a flame-dried Schlenk flask, add 2-Amino-3-bromo-5-methylpyridine (1.0 eq.), the desired arylboronic acid (1.2 eq.), and finely ground potassium phosphate (K₃PO₄, 2.5 eq.).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.). Subsequently, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio via syringe (e.g., for a 1 mmol scale reaction, use 4 mL of 1,4-dioxane and 1 mL of water).
-
Reaction Conditions: Place the flask in a pre-heated oil bath and stir the mixture vigorously at 85-95 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired coupled product.
Primary Fields of Application
The versatility of 2-Amino-3-bromo-5-methylpyridine makes it a valuable intermediate across several high-stakes research and development sectors.[1][3]
Caption: Primary application pathways for the title compound.
-
Pharmaceutical Development: This compound is a crucial building block in the synthesis of Active Pharmaceutical Ingredients (APIs).[4] It is particularly noted for its use in developing treatments for neurological disorders.[1][3] Furthermore, the resulting pyridine derivatives often exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[1]
-
Agrochemical Formulation: In agricultural science, it serves as a key intermediate for creating advanced herbicides and fungicides. Its incorporation into new molecular designs contributes to enhanced crop protection and yield.[1][4]
-
Material Science: The compound is also explored for its potential in developing novel materials. Its unique electronic and structural properties can be leveraged to synthesize specialized polymers and coatings with specific, desirable chemical characteristics.[1][3]
Safety, Handling, and Storage
Proper handling and storage are critical to ensure laboratory safety and maintain the integrity of the compound.
| GHS Hazard Information | |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Source:[5]
-
Handling: Use in a well-ventilated area, preferably within a fume hood. Avoid all personal contact, including inhalation of dust.[11] Wear appropriate Personal Protective Equipment (PPE), including a dust mask (N95 or equivalent), chemical safety goggles, and nitrile gloves.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.[12] For long-term stability, storage at 0-8°C is recommended.[1]
-
Spills: In case of a minor spill, sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[11]
Conclusion
2-Amino-3-bromo-5-methylpyridine (CAS 17282-00-7) is more than just a chemical reagent; it is a strategic enabler of innovation. Its well-defined reactivity, particularly in robust and versatile cross-coupling reactions, provides chemists with a reliable and efficient tool for the synthesis of complex molecular targets. Its proven applicability in pharmaceuticals, agrochemicals, and material science underscores its importance and guarantees its continued relevance in both academic research and industrial development. For any professional engaged in the synthesis of novel functional molecules, a thorough understanding of this compound's potential is key to accelerating discovery.
References
-
2-Amino-3-bromo-5-methylpyridine, CAS No. 17282-00-7 - iChemical. iChemical. [Link]
-
2-Amino-3-bromo-5-methylpyridine | C6H7BrN2 | CID 519380 - PubChem. PubChem, National Center for Biotechnology Information. [Link]
-
2-Amino-3-bromo-5-methylpyridine - NIST WebBook. NIST Chemistry WebBook. [Link]
-
2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. Loba Chemie. [Link]
-
2-Amino-3-bromo-5-methylpyridine - NIST WebBook. NIST Chemistry WebBook. [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. MDPI. [Link]
-
Synthesis of 2-Amino-5-Bromo-3-Iodopyridine - ijssst.info. International Journal of Simulation: Systems, Science and Technology. [Link]
-
2-Amino-5-bromo-3-hydroxypyridine | C5H5BrN2O | CID 11694041 - PubChem. PubChem, National Center for Biotechnology Information. [Link]
-
2-Amino-5-bromo-3-methylpyridine | C6H7BrN2 | CID 137934 - PubChem. PubChem, National Center for Biotechnology Information. [Link]
-
(PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - ResearchGate. ResearchGate. [Link]
-
Synthesis of 2-Amino-5-bromopyridine - ResearchGate. ResearchGate. [Link]
-
Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2... - ResearchGate. ResearchGate. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. YouTube. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 17282-00-7 | CAS DataBase [m.chemicalbook.com]
- 3. avanihotels.com [avanihotels.com]
- 4. nbinno.com [nbinno.com]
- 5. 2-Amino-3-bromo-5-methylpyridine | C6H7BrN2 | CID 519380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Amino-3-bromo-5-methylpyridine, CAS No. 17282-00-7 - iChemical [ichemical.com]
- 7. China 2-Amino-3-bromo-5-methylpyridineï¼CAS# 17282-00-7) Manufacturer and Supplier | Xinchem [xinchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. spectrumchemical.com [spectrumchemical.com]
